molecular formula C13H28ClN3O5 B14164702 Adipic acid, diethylenetriamine, epichlorohydrin resin CAS No. 84836-82-8

Adipic acid, diethylenetriamine, epichlorohydrin resin

Cat. No.: B14164702
CAS No.: 84836-82-8
M. Wt: 341.83 g/mol
InChI Key: QAVIDTFGPNJCCX-UHFFFAOYSA-N
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Description

Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyaminopolyamide-epichlorohydrin resin. These resins are predominantly used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength to paper products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a multi-step process:

    Polymerization: Adipic acid reacts with diethylenetriamine to form a polyaminoamide prepolymer.

    Cross-linking: The polyaminoamide prepolymer is then cross-linked with epichlorohydrin.

Industrial Production Methods

In industrial settings, the production of this resin involves precise control of reaction conditions to ensure the desired properties of the final product. The process typically includes:

Scientific Research Applications

Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of adipic acid, diethylenetriamine, epichlorohydrin resin involves the formation of azetidinium groups during the cross-linking step with epichlorohydrin. These groups are highly reactive and can form covalent bonds with cellulose fibers in paper, providing significant wet strength . The resin’s effectiveness is attributed to its ability to form stable cross-links that resist hydrolysis and other degradation processes .

Properties

CAS No.

84836-82-8

Molecular Formula

C13H28ClN3O5

Molecular Weight

341.83 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid

InChI

InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2

InChI Key

QAVIDTFGPNJCCX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N

Related CAS

25212-19-5
82056-50-6
70914-39-5

Origin of Product

United States

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